molecular formula C39H59N3O4S B12074824 4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) CAS No. 992-55-2

4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)

Cat. No.: B12074824
CAS No.: 992-55-2
M. Wt: 666.0 g/mol
InChI Key: JMCKNCBUBGMWAY-UHFFFAOYSA-N
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Description

4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 6-(octylthio)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions .

Scientific Research Applications

4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in preventing oxidative damage in cells.

    Industry: Widely used in the stabilization of rubbers and plastics

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage. The molecular targets include various free radicals, and the pathways involved are related to the inhibition of oxidative chain reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Methylenebis(2,6-di-tert-butylphenol)
  • 4,4’-Isopropylidenebis(2,6-di-tert-butylphenol)

Uniqueness

Compared to similar compounds, 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows for better interaction with free radicals, making it more efficient in preventing oxidative degradation .

Properties

CAS No.

992-55-2

Molecular Formula

C39H59N3O4S

Molecular Weight

666.0 g/mol

IUPAC Name

2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol

InChI

InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3

InChI Key

JMCKNCBUBGMWAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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